N-Me-D-Leu-OH.HCl chemical properties
N-Me-D-Leu-OH.HCl chemical properties
An In-Depth Technical Guide to N-Methyl-D-leucine Hydrochloride (N-Me-D-Leu-OH.HCl): Properties, Synthesis, and Application in Peptide Chemistry
Executive Summary
N-Methyl-D-leucine hydrochloride (N-Me-D-Leu-OH.HCl) is a non-canonical amino acid derivative of significant interest to researchers, medicinal chemists, and drug development professionals. Its unique structure, featuring both N-terminal methylation and a D-alpha-carbon configuration, imparts critical properties to synthetic peptides. This guide provides a comprehensive technical overview of its chemical properties, a representative synthetic protocol, and its strategic application in peptide synthesis. The central thesis of this work is that the rational incorporation of N-Me-D-Leu-OH.HCl is a powerful strategy for enhancing the metabolic stability and pharmacokinetic profiles of peptide-based therapeutics by mitigating enzymatic degradation.
Introduction: The Strategic Value of N-Methylation and D-Configuration
In the field of peptide-based drug discovery, overcoming the inherent liabilities of natural peptides—namely, poor metabolic stability and low oral bioavailability—is a primary objective. N-Me-D-Leu-OH.HCl is a synthetic building block designed to address these challenges directly through two key structural modifications.
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N-Methylation : The substitution of a methyl group for a hydrogen on the backbone amide nitrogen has profound conformational and physiological consequences.[1] This modification sterically shields the adjacent peptide bond from cleavage by many common proteases. Furthermore, it eliminates the amide proton, a critical hydrogen bond donor, which disrupts the formation of secondary structures like β-sheets that can lead to aggregation. This disruption can also enhance membrane permeability and, consequently, improve oral bioavailability.
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D-Configuration : The vast majority of endogenous proteases are stereospecific for L-amino acids. The incorporation of a D-amino acid, such as D-leucine, renders the adjacent peptide bonds resistant to these enzymes, significantly increasing the in vivo half-life of the peptide therapeutic.[2]
The combination of these two features in a single molecule makes N-Me-D-Leu-OH.HCl a high-value reagent for designing next-generation peptidomimetics and therapeutic peptides with enhanced drug-like properties.
Caption: Structural relationships between L-Leucine, D-Leucine, and N-Methyl-D-Leucine.
Physicochemical Properties
A thorough understanding of the physicochemical properties of N-Me-D-Leu-OH.HCl is essential for its proper handling, storage, and application in synthesis. The data below has been compiled from various suppliers and databases. Note that specific values may vary slightly between commercial batches.
| Property | Value | Source(s) |
| IUPAC Name | (2R)-4-methyl-2-(methylamino)pentanoic acid hydrochloride | PubChem |
| Synonyms | N-Methyl-D-leucine HCl, H-D-MeLeu-OH·HCl | [3] |
| CAS Number | 1221498-82-3 | [4] |
| Molecular Formula | C₇H₁₅NO₂·HCl | [5] |
| Molecular Weight | 181.66 g/mol | [5][6][7][8] |
| Appearance | White to off-white powder or crystalline solid | [5] |
| Melting Point | 159-163 °C (for L-isomer HCl); Data for D-isomer not specified. | [1][6] |
| Solubility | Soluble in water. | [1][5] |
| Predicted pKa | Strongest Acidic: 2.42; Strongest Basic: 10.58 | [1] |
| Storage Conditions | Store at 2-8°C, protected from light and moisture. | [5] |
Synthesis and Characterization
While N-Me-D-Leu-OH.HCl is commercially available, an in-house synthesis may be required for specific research applications, such as isotopic labeling. The following section outlines a representative protocol for its synthesis starting from the commercially available Boc-D-leucine.
Causality in Synthesis: The synthetic strategy relies on two core principles. First, the α-amino group of D-leucine must be protected (e.g., with a Boc group) to prevent N,N-dimethylation and other side reactions, ensuring selective mono-N-methylation. Second, a strong base is required to deprotonate the protected amine's N-H bond, rendering it nucleophilic enough to attack the methylating agent. The final step uses a strong acid to simultaneously deprotect the Boc group and form the stable hydrochloride salt.
Caption: Workflow for the synthesis of N-Me-D-Leu-OH.HCl from Boc-D-Leu-OH.
Experimental Protocol: Representative N-Methylation
This protocol is adapted from general methods for the N-methylation of protected amino acids and should be optimized for specific laboratory conditions.[1]
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Preparation : To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add Boc-D-leucine (1 equivalent). Dissolve in anhydrous tetrahydrofuran (THF).
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Deprotonation : Cool the solution to 0°C in an ice bath. Cautiously add sodium hydride (NaH, 60% dispersion in mineral oil, ~2.2 equivalents) portion-wise. Rationale: NaH is a strong, non-nucleophilic base that efficiently deprotonates the Boc-protected amine. Allow the mixture to stir at 0°C for 30 minutes, then warm to room temperature for 1 hour.
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Methylation : Cool the reaction mixture back to 0°C. Add methyl iodide (CH₃I, ~5 equivalents) dropwise via syringe. Allow the reaction to warm to room temperature and stir overnight. Rationale: CH₃I is a potent electrophile. The reaction is run overnight to ensure it proceeds to completion despite potential steric hindrance.
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Quenching : Carefully quench the reaction by slowly adding saturated aqueous ammonium chloride (NH₄Cl) solution at 0°C.
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Extraction : Dilute the mixture with water and ethyl acetate. Separate the organic layer, and wash sequentially with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield crude Boc-N-Me-D-Leu-OH.
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Deprotection and Salt Formation : Dissolve the crude intermediate in a minimal amount of anhydrous dioxane or diethyl ether. Add a solution of 4M HCl in dioxane (excess, ~5-10 equivalents) and stir at room temperature for 2-4 hours, monitoring by TLC.
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Isolation : The product, N-Me-D-Leu-OH.HCl, will often precipitate from the solution. The solid can be collected by filtration, washed with cold diethyl ether, and dried under vacuum. Recrystallization may be necessary for further purification.
Validation: The identity and purity of the final product must be confirmed by:
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¹H and ¹³C NMR Spectroscopy : To confirm the presence of the N-methyl group and the overall carbon skeleton.
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Mass Spectrometry : To verify the correct molecular weight.
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Chiral HPLC : To ensure the enantiomeric purity has been retained throughout the synthesis.
Application in Solid-Phase Peptide Synthesis (SPPS)
The primary application of N-Me-D-Leu-OH.HCl is as a building block in Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[2] However, its incorporation is not trivial and requires specific considerations.
The Causality of Coupling Difficulty: The steric bulk introduced by the N-methyl group significantly hinders the approach of the activated carboxyl group to the deprotected secondary amine on the growing peptide chain. This steric clash dramatically slows the kinetics of amide bond formation compared to the coupling of primary amino acids. Consequently, standard coupling protocols are often inefficient and can lead to deletion sequences and low yields.
Caption: SPPS cycle highlighting the critical coupling and monitoring steps for N-methylated amino acids.
Protocol: Incorporating Fmoc-N-Me-D-Leu-OH in SPPS
This protocol assumes the use of a standard Fmoc-protected version of N-Me-D-Leu-OH.
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Pre-synthesis : The N-Me-D-Leu-OH.HCl salt must be converted to its Fmoc-protected form (Fmoc-N-Me-D-Leu-OH) prior to use in SPPS. This is typically purchased directly.
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Fmoc Deprotection : Perform the standard deprotection of the N-terminal Fmoc group on the resin-bound peptide using 20% piperidine in DMF.
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Activation and Coupling :
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In a separate vessel, pre-activate Fmoc-N-Me-D-Leu-OH (3-5 equivalents) with a high-potency coupling reagent such as HATU or HCTU (3-5 equivalents) and a non-nucleophilic base like DIEA (6-10 equivalents) in DMF for 5-10 minutes. Rationale: Urionium-based reagents like HATU create a highly reactive O-acylisourea active ester, which is more effective at overcoming the steric hindrance of the N-methyl group.[9]
-
Add the activated amino acid solution to the resin.
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Allow the coupling reaction to proceed for an extended period (e.g., 2-4 hours, compared to the typical 30-60 minutes for standard amino acids).
-
-
Monitoring : Wash the resin. Perform a Chloranil or Isatin test to check for the presence of a secondary amine. Rationale: The standard Kaiser test relies on a primary amine and will give a false negative result. The Chloranil test is essential for validating the completion of the coupling.
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Double Coupling : If the monitoring test indicates an incomplete reaction, repeat the full coupling step (Step 3) with a fresh solution of activated Fmoc-N-Me-D-Leu-OH. This is a crucial self-validating step to maximize yield and minimize deletion impurities.
Safety and Handling
Based on safety data sheets for structurally related amino acid hydrochlorides, N-Me-D-Leu-OH.HCl should be handled with standard laboratory precautions.[10][11][12][13]
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Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses, chemical-resistant gloves, and a lab coat.[10][11]
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Handling : Avoid dust formation and inhalation.[11][12][13] Use in a well-ventilated area.
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Incompatibilities : Avoid contact with strong oxidizing agents.[11]
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First Aid :
Trustworthiness Advisory : This information is a guideline. Users are required to consult the specific Material Safety Data Sheet (MSDS) provided by the supplier for the exact product and lot number being used.
Conclusion
N-Me-D-Leu-OH.HCl is more than just a modified amino acid; it is a strategic tool for medicinal chemists. Its chemical properties, born from the dual modifications of N-methylation and D-stereochemistry, provide a rational and field-proven method for enhancing the proteolytic resistance and overall stability of peptide drug candidates. While its application in synthesis requires specialized protocols to overcome the challenge of sterically hindered coupling, the potential rewards—peptides with significantly improved pharmacokinetic profiles—justify the additional considerations. This guide provides the foundational knowledge for researchers to confidently and effectively incorporate this valuable building block into their drug discovery programs.
References
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- Fisher Scientific.
- ChemicalBook. N-ME-DL-LEU-OH HCL manufacturers and suppliers in india.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Sigma-Aldrich.
- Ainfo Inc.
- ChemicalBook. N-ME-D-LEU-OH·HCL CAS#: 1221498-82-3.
- Sigma-Aldrich. N-Methyl- L -leucine = 98.0 66866-69-1.
- Benchchem. N-Methylleucine chemical properties and structure.
- PubChem. D-Leucine Methyl Ester Hydrochloride.
- PubChem. Leucine methyl ester hydrochloride.
- National Center for Biotechnology Information. Introduction to Peptide Synthesis.
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